N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide, also known as APICA, is a synthetic compound that belongs to the class of cathinone derivatives. It has gained attention in recent years due to its potential as a research chemical in the field of neuroscience. APICA is a potent psychostimulant that is structurally similar to other cathinone derivatives such as mephedrone and methylone.
Mechanism of Action
N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This increase in neurotransmitter levels leads to a range of effects such as increased energy, euphoria, and improved cognitive function. The exact mechanism of action of N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide is not fully understood, but it is thought to interact with the dopamine and norepinephrine transporters in a similar manner to other psychostimulants.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased energy, euphoria, and improved cognitive function. It has also been shown to have anxiogenic effects, leading to increased anxiety and stress in some individuals. N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide has also been shown to have cardiovascular effects, such as increased heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide has a range of advantages and limitations for use in laboratory experiments. One advantage is its potency as a psychostimulant, which makes it useful for investigating the effects of dopamine and norepinephrine on the central nervous system. However, one limitation is its potential for abuse and addiction, which makes it difficult to use in human studies. Additionally, the long-term effects of N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide on the brain and body are not fully understood, which makes it difficult to use in studies investigating the long-term effects of psychostimulants.
Future Directions
There are several future directions for research on N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide. One area of focus could be investigating its potential as a treatment for attention deficit hyperactivity disorder (ADHD) or other cognitive disorders. Another area of focus could be investigating its potential as a treatment for depression or other mood disorders. Additionally, further research could be done to investigate the long-term effects of N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide on the brain and body, as well as its potential for abuse and addiction.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide involves the reaction of 3-acetylbenzaldehyde with pyrrolidine and thiourea in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide is relatively straightforward and can be carried out in a laboratory setting.
Scientific Research Applications
N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide has been used in various scientific studies to investigate its effects on the central nervous system. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other psychostimulants such as cocaine and amphetamines.
properties
IUPAC Name |
N-(3-acetylphenyl)pyrrolidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-10(16)11-5-4-6-12(9-11)14-13(17)15-7-2-3-8-15/h4-6,9H,2-3,7-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNAOPBEACPWBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49824253 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-acetylphenyl)pyrrolidine-1-carbothioamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.